molecular formula C11H15ClO B7894631 1-Chloro-4-(pentyloxy)benzene CAS No. 51241-40-8

1-Chloro-4-(pentyloxy)benzene

Cat. No.: B7894631
CAS No.: 51241-40-8
M. Wt: 198.69 g/mol
InChI Key: KMJKRZURJKJWSC-UHFFFAOYSA-N
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Description

1-Chloro-4-(pentyloxy)benzene is an organic compound with the molecular formula C11H15ClO. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a pentyloxy group (a five-carbon chain attached to an oxygen atom) is substituted at the fourth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(pentyloxy)benzene can be synthesized through several methods. One common method involves the reaction of 4-chlorophenol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Chlorophenol+Pentyl BromideK2CO3,DMFThis compound+KBr+H2O\text{4-Chlorophenol} + \text{Pentyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} + \text{KBr} + \text{H}_2\text{O} 4-Chlorophenol+Pentyl BromideK2​CO3​,DMF​this compound+KBr+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(pentyloxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include cyclohexane derivatives and partially hydrogenated aromatic compounds.

Scientific Research Applications

1-Chloro-4-(pentyloxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic compounds.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the manufacture of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(pentyloxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The pentyloxy group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The aromatic ring provides a stable framework for various chemical transformations.

Comparison with Similar Compounds

1-Chloro-4-(pentyloxy)benzene can be compared with other similar compounds such as:

    1-Chloro-4-(methoxy)benzene: This compound has a methoxy group instead of a pentyloxy group. It is less hydrophobic and has different reactivity due to the shorter alkyl chain.

    1-Chloro-4-(butoxy)benzene: This compound has a butoxy group, making it slightly less hydrophobic than the pentyloxy derivative. It exhibits similar reactivity but with variations in physical properties.

    1-Chloro-4-(hexyloxy)benzene: This compound has a hexyloxy group, making it more hydrophobic. It has similar chemical reactivity but different solubility and physical properties.

The uniqueness of this compound lies in its specific balance of hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and research.

Properties

IUPAC Name

1-chloro-4-pentoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJKRZURJKJWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481756
Record name Benzene, 1-chloro-4-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51241-40-8
Record name Benzene, 1-chloro-4-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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